2-(3,4-Dichlorophenyl)morpholine hydrochloride
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Overview
Description
2-(3,4-Dichlorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.56 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a dichlorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)morpholine hydrochloride typically involves the reaction of 3,4-dichloroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions yield reduced dichlorophenyl derivatives, and substitution reactions yield various substituted morpholine derivatives .
Scientific Research Applications
2-(3,4-Dichlorophenyl)morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the target organisms. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)morpholine hydrochloride can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)morpholine: Lacks the hydrochloride group but shares similar chemical properties.
4-(2-Chloroethyl)morpholine hydrochloride: Contains a different substituent on the morpholine ring but has similar applications.
2-(3,4-Dichlorophenyl)-morpholine: Another derivative with similar chemical structure and properties.
The uniqueness of this compound lies in its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Properties
CAS No. |
1251033-61-0 |
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Molecular Formula |
C10H12Cl3NO |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H |
InChI Key |
AXBRXQCZKMVDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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